Journal Name:Heteroatom Chemistry
Journal ISSN:1042-7163
IF:1.48
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1098-1071
Year of Origin:1990
Publisher:Wiley-Blackwell
Number of Articles Per Year:64
Publishing Cycle:Bimonthly
OA or Not:Not
Performance modulation and analysis for catalytic biomedical nanomaterials in biological systems
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-06-07 , DOI: 10.1016/j.xcrp.2023.101453
With the increasing development and applications of catalytic biomedical nanomaterials (CBNMs), fundamental questions, including how biological microenvironment influences catalytic activity and what are the behaviors and fates of CBNMs in vitro and in vivo, have attracted the attention of scientists. To address these questions, powerful analytical techniques are gradually employed to demonstrate in situ dynamic chemical information of CBNMs at different levels. Herein, we first introduce the factors regulating catalytic activity. We then detail analytical methods for CBNMs that focus on in situ monitoring of the catalytic reaction process and analyzing physiological fate of CBNMs at different levels. Finally, we discuss the outlook and challenges for the analysis of CBNMs. This review will show the powerful application of state-of-the-art analytical tools in studying physicochemical properties, catalytic mechanism, behaviors, and fates of CBNMs and their contribution to the rational design and better application of CBNMs in the future.
Detail
Revealing the Pnma crystal structure and ion-transport mechanism of the Li3YCl6 solid electrolyte
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-05-30 , DOI: 10.1016/j.xcrp.2023.101428
Chloride solid electrolytes represented by Li3YCl6 excel simultaneously in ionic conductivity, deformability, and oxidative stability; their structure-property relationship would provide guiding principles for designing high-performance solid electrolytes. Here, we report that the prototype system Li3YCl6 does not exhibit the P3¯m1 symmetry as commonly believed. This structure occurs only when the material partially decomposes at an overly high annealing temperature of 550°C. With the decomposition being suppressed at 450°C, the material shows a Pnma symmetry instead. Based on this orthorhombic structure, the ion-transport mechanism is clarified through neutron diffraction and first-principles computation. Guided by the established structure-property relationship, the efficient ion transport previously achievable only in the low-crystallinity state is realized in highly crystalline materials. The all-solid-state cells formed by this high-crystallinity material and LiNi0.8Mn0.1Co0.1O2 deliver performance exceeding most reported Li3YCl6-based cells; under 3 C at 25°C, the capacity retention is above 80% for 780 cycles.
Detail
Stereolithographic 3D printing of graded porous materials via an integrated digital exposure and selective dissolution strategy
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.xcrp.2023.101504
Graded porous materials (GPMs) with fine pore sizes (<50 μm) and gradient porosity are used in diverse fields such as biomedical implants, sensors, and soft robotics. Stereolithography (SLA) 3D printing has created new possibilities for fabricating intricate porous materials due to its high speed and excellent resolution. Nevertheless, for many commonly used low-cost SLA printers, the traditional SLA process is not ideally suited to print GPMs since only a single material feedstock is used for the entire print. Herein, we demonstrate how this limitation can be overcome by using a composite feedstock consisting of a photoresin and a polymeric filler in combination with voxel-level digital control over the light exposure. Based on this strategy, spatial control over the porosity, mechanical properties, and swelling behavior within the SLA prints is achieved. We expect that this scalable fabrication strategy will contribute to a variety of applications that require GPMs.
Detail
Understanding the reversible electrodeposition of aluminum in low-cost room-temperature molten salts
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-06-06 , DOI: 10.1016/j.xcrp.2023.101452
Aluminum is the most earth-abundant metal, trivalent, and inert in ambient air; it also has a density approximately five times that of lithium at room temperature, making it attractive for cost-effective, long-duration storage in batteries. Here, we investigate structural requirements and physicochemical and transport properties of ionic liquid (IL) electrolytes thought to enable high reversibility of Al battery anodes. We find that intentionally designed, low-cost IL analogs, including ammonium-based molten salts, offer comparable Al anode reversibility to state-of-the-art imidazolium-based IL melts. A critical ratio of solvated Al-ion species is required to balance the effects of Lewis acidity needed to continuously etch native Al2O3 and form a stable solid electrolyte interphase on Al. Our findings open new opportunities for developing simple, cost-effective, room-temperature Al batteries that enable long-duration electrical energy storage.
Detail
Predicting supercooling of phase change materials in arbitrarily varying conditions
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-06-21 , DOI: 10.1016/j.xcrp.2023.101462
Phase change materials are promising for thermal energy storage; however, one major bottleneck for their practical implementation is their unclear supercooling behaviors. In this work, we introduce a framework to predict the degree of supercooling for a phase change material subject to arbitrary geometrical and thermal conditions by analyzing the phase change material’s intrinsic nucleation characteristics with a statistical model. The prediction capability of our framework is successfully validated with experiments using magnesium chloride hexahydrate as a phase change material. For a system with a uniform temperature distribution, our framework can predict the average degree of supercooling. For a general case such as phase change materials embedded in a heat sink, the framework can accurately predict the expected time, with less than 8% deviation, for nucleation under given conditions. This work provides important insights in understanding and predicting supercooling behavior, thereby providing guidelines for the optimal design of phase change material-based thermal energy storage applications.
Detail
Formation ability descriptors for high-entropy carbides established through high-throughput methods and machine learning
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.xcrp.2023.101512
Establishing formation ability descriptors is vital for accelerating the discovery and design of novel high-entropy carbides (HECs). However, very few studies have been reported so far. Here, we propose a combination of formation ability descriptors of HECs through high-throughput synthesis and calculation combined with the machine learning approach. Specifically, 91 HEC samples have been synthesized by the self-developed high-throughput ultrafast high-temperature synthesis apparatus, and 22 formation ability descriptors have been calculated by the high-throughput calculations simultaneously. Based on these results, eight formation ability descriptors are selected as the optimal combination to predict the phase formation of HECs through the machine learning method and the genetic algorithm. The validation accuracy of our established formation ability descriptors reaches 93.4%, at least 25.3% higher than that of previously reported ones. This study may provide theoretical guidance for discovering and designing novel HECs.
Detail
Thermodynamic analysis of a zero-emission combustion cycle for energy transition
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.xcrp.2023.101514
The power sector accounts for ∼40% of global energy-related CO2 emissions. Its decarbonization by switching to low-carbon renewables is essential for a sustainable future. Existing electrical grids, however, have limited capacity to absorb the variability introduced by these new energy sources and rely largely on natural-gas-based power generation. For deep decarbonization, alternative solutions to increase grid flexibility are needed. Among these, energy storage is expected to have a key role. This paper proposes a unique energy storage and re-conversion system by coupling the hydrogen combustion in supercritical CO2 (HYCOS) cycle, a zero-emission combustion cycle, with long-term/seasonal energy storage based on green H2 production. This power cycle is expected to be highly scalable and compact and can deliver power at net electrical efficiency between 55% and 60% at distributed generation levels. Thus, it can be highly competitive with existing solutions such as fuel cells, reciprocating engines, and gas turbines.
Detail
Emerging self-sustained electricity generation enabled by moisture
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.xcrp.2023.101517
Moisture-involved electricity generation (MIEG) can harvest electricity from the natural hydrological process by spontaneous moisture sorption or water evaporation and thus exhibits high adaptability in various environmental and regional conditions. However, owing to the absence of sustainable and bulk water-free energy-harvesting mechanisms and structures, MIEG devices are limited by discontinuous and unscalable electricity generation for practical application. Through the combination of spontaneous moisture sorption and evaporation, the emergence of self-sustained moisture-involved electricity generation (SMIEG) presents the potential to address these challenges. In this perspective, we first introduce the operating modes and underlying mechanisms of SMIEG. Subsequently, we systematically summarize the progress of SMIEG, and emphasize some potential strategies for constructing high-performance SMIEG in terms of hygroscopicity, surface property, and geometry structure. Furthermore, we discuss the challenges and opportunities and envision the pathways for next-generation SMIEG systems through synergistic reinforcement of mechanisms, materials, and devices.
Detail
Three-photon luminescence assisted by excitonic energy transfer in gold nanoparticle-WS2 monolayers
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-05-26 , DOI: 10.1016/j.xcrp.2023.101431
2D transition metal dichalcogenides coupled to semiconductor quantum dots or metallic nanoparticles give rise to novel energy transfer pathways and intricate nonlinear optical properties. In this article, by using multiphoton microscopy, we observe photoluminescence signals in the green or blue light spectrum (higher than 2 eV) emitting from the gold nanoparticles that are coupled to tungsten disulfide (WS2) monolayers, even when the excitation energy is as low as 1 eV. The pump power dependence indicates that these photoluminescence signals involve the absorption of three photons not by the gold nanoparticles or WS2 alone but through a one-photon intraband excitation in the gold nanoparticle and a two-photon excitation in WS2 that, via the excitonic resonance energy transfer, delivers the energy to the gold nanoparticle by inducing an interband excitation. We suggest ways to improve the light emission efficiency of this hybrid structure for a potential room temperature upconversion emitter.
Detail
Pulsed laser ejection of single-crystalline III-V solar cells from GaAs substrates
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-06-06 , DOI: 10.1016/j.xcrp.2023.101449
The best III-V solar cells start out as single-crystalline multilayers on GaAs substrates. Separating these multilayers from their growth substrate enables higher performance and wafer reuse, which are both critical for terrestrial III-V solar cell viability. Here, we remove rigidly bonded, 16 mm2 × 3.5 μm thick devices from a GaAs substrate using an unfocused Nd:YAG laser pulse. The pulse is absorbed by a low-band-gap, lattice-matched layer below the device, driving an ablation event that ejected the crystalline multilayer from the substrate. Minutes of selective wet-chemical etching and device finishing yield a 0.1 cm2 device with a 17.4% power conversion efficiency and open-circuit voltage of 1.07 V, using AM1.5 direct with no anti-reflection coating. We show that the performance is comparable to similar cells produced via conventional processes. We discuss unique process characteristics, such as the potential to separate wafer-sized solar cells per laser pulse.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
6.60 36 Science Citation Index Science Citation Index Expanded Not
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